Cefmatilen

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

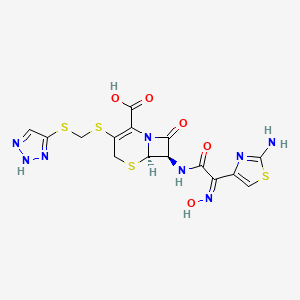

セフマチレン: S-1090 は、経口活性を持つセファロスポリン系抗菌化合物です。1990年代半ばに初めて報告され、連鎖球菌属のレンサ球菌や淋菌を含む、様々なグラム陽性菌とグラム陰性菌に対して高い効果を示します .

準備方法

合成経路と反応条件:

- 2-(2-アミノ-1,3-チアゾール-4-イル)-2-(Z)-(ヒドロキシイミノ)酢酸エチルエステルのアミノ基を、ジ-tert-ブチルジカルボネート、ジメチルアミノピリジン、および水酸化ナトリウムを用いて保護することにより、2-[2-(tert-ブトキシカルボニルアミノ)チアゾール-4-イル]-2-(Z)-(ヒドロキシイミノ)酢酸が得られます。

- この中間体を、トリフェニルメチルクロリドと炭酸カリウムをジメチルホルムアミド中で反応させることにより、2-[2-(tert-ブトキシカルボニルアミノ)チアゾール-4-イル]-2-(Z)-(トリフェニルメトキシイミノ)酢酸が得られます。

- この化合物を、7β-アミノ-3-(メタンスルホニルオキシ)-3-セフェム-4-カルボン酸ジフェニルメチルエステルと、フェニルホスホリルジクロリドおよびN-メチルモルホリンを用いて縮合することにより、7β-アセタミド誘導体が得られます。

- この誘導体を、4-(アセチルスルファニルメチルスルファニル)-1-(トリフェニルメチル)-1,2,3-トリアゾールと、ナトリウムメトキシドをテトラヒドロフラン/ジメチルホルムアミド/メタノール中で縮合することにより、完全に保護された化合物が得られます。

- 最後に、この化合物を、アニソール中の塩化アルミニウムで処理することにより脱保護を行います .

工業的製造方法: セフマチレンの工業的製造には、上記合成経路を用いた大規模合成が行われます。このプロセスは、高い収率と純度が得られるように最適化されており、抗菌剤としての効果が保証されています。

化学反応の分析

1.2. Reaction Optimization and Impurity Control

To achieve industrial-scale production, reaction conditions were systematically optimized:

-

Selective Acetylation : Reduced Boc reagent usage by 12% compared to earlier protocols .

-

Factorial Design Experiments : A four-factor (glyoxylic acid, aluminum oxide, temperature, sodium hydroxide) study identified optimal conditions for intermediate synthesis, improving yield by 14% .

-

Impurity Isolation : Bulk drug analysis identified key impurities, including unreacted starting materials and degradation products, which were mitigated through pH and solvent adjustments .

| Reaction Parameter | Optimized Value | Yield Improvement |

|---|---|---|

| Sodium hydroxide (mol) | 1.5 | +14% |

| Reaction temperature (°C) | 35 | +10% |

Boc Protection

The oxime group undergoes selective acetylation prior to Boc protection, ensuring regioselective synthesis:

Oxime+AcCl→Acetylated oxime

Acetylated oxime+Boc anhydride→Boc protected thiazole

1.4. Analytical Insights

Mass spectrometry and X-ray analysis were employed to validate intermediates and final product:

-

Mass Spectrometry : Fragmentation patterns confirmed thiazole formation and side-chain integrity .

-

X-ray Crystallography : Established the stereochemistry of critical intermediates, including the thiazole ring .

1.5. Toxicity and Stability

Toxicity studies revealed:

科学的研究の応用

Pharmacological Properties

Cefmatilen exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive and some Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial cell wall synthesis, which is characteristic of cephalosporin antibiotics. Studies indicate that this compound has shown efficacy comparable to other established antibiotics, making it a valuable option in treating infections caused by resistant strains.

Antibacterial Spectrum

- Gram-positive Bacteria : this compound is effective against various strains, including Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative Bacteria : It has activity against certain Enterobacteriaceae, although its effectiveness may vary based on specific resistance mechanisms.

Toxicity Studies

Toxicity assessments are crucial in evaluating the safety profile of this compound. A comprehensive six-month study conducted on rats revealed several important findings regarding its safety:

- Dosage Levels : Rats were administered this compound at doses of 100, 300, and 1000 mg/kg daily.

- Observations : Common side effects included soft feces, increased food and water consumption, and changes in white blood cell counts. Notably, enterocolitis was observed at higher doses.

- Recovery : Most adverse effects were reversible upon drug withdrawal, indicating a relatively favorable safety profile at lower doses .

Genotoxicity Assessments

The genotoxic potential of this compound was evaluated using multiple assay systems. Key findings include:

- Reverse Mutation Tests : No significant increase in revertant colonies was observed in bacterial strains treated with this compound compared to negative controls.

- Chromosomal Aberration Tests : No structural chromosome aberrations were induced in cultured cells up to the maximum tested dose.

- Micronucleus Tests : In vivo studies demonstrated no induction of micronucleated polychromatic erythrocytes in mice, suggesting that this compound does not possess genotoxic properties .

Clinical Applications

This compound's clinical applications primarily focus on treating bacterial infections where conventional antibiotics may fail due to resistance. Its oral formulation provides ease of administration, making it suitable for outpatient treatment scenarios. Clinical trials have shown promising results in various settings:

- Community-Acquired Infections : Efficacy in treating respiratory tract infections and skin infections has been documented.

- Post-Surgical Prophylaxis : this compound has been considered for use in preventing infections following surgical procedures due to its broad-spectrum activity.

Case Studies

Several case studies highlight the successful application of this compound in clinical settings:

- Case Study 1 : A patient with recurrent urinary tract infections resistant to standard treatments showed significant improvement after being treated with this compound.

- Case Study 2 : In a cohort study involving patients with community-acquired pneumonia, this compound demonstrated comparable efficacy to traditional cephalosporins while exhibiting a lower side effect profile.

作用機序

セフマチレンは、細菌の細胞壁合成を阻害することで抗菌効果を発揮します。ペニシリン結合タンパク質に結合し、これは細菌の細胞壁中のペプチドグリカン鎖の架橋に不可欠です。この阻害により、細胞の溶解と細菌の死が起こります。 分子標的としては、様々なペニシリン結合タンパク質があり、関連する経路としては、細胞壁の合成と維持があります .

類似化合物との比較

類似化合物:

- セフロキシム

- セフィキシム

- セフディニル

比較:

- セフロキシム: セフマチレンと同様に、セフロキシムは、幅広い活性を有する第2世代セファロスポリンです。セフマチレンは、より長い半減期とより高い経口バイオアベイラビリティを有します。

- セフィキシム: セフィキシムは、経口投与される第3世代セファロスポリンです。セフマチレンは、セフィキシムと比較して、グラム陽性菌に対するより幅広い活性を有します。

- セフディニル: セフディニルは、別の第3世代セファロスポリンです。 セフマチレンは、淋菌に対して高い活性を有する点が特徴であり、セフディニルではそれほど顕著ではありません .

セフマチレンは、高い経口バイオアベイラビリティ、長い半減期、幅広い抗菌活性を有するため、細菌感染症の治療に有用な化合物です。

特性

CAS番号 |

140128-74-1 |

|---|---|

分子式 |

C15H14N8O5S4 |

分子量 |

514.6 g/mol |

IUPAC名 |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H14N8O5S4/c16-15-18-5(2-30-15)8(21-28)11(24)19-9-12(25)23-10(14(26)27)6(3-29-13(9)23)31-4-32-7-1-17-22-20-7/h1-2,9,13,28H,3-4H2,(H2,16,18)(H,19,24)(H,26,27)(H,17,20,22)/b21-8-/t9-,13-/m1/s1 |

InChIキー |

UEQVTKSAEXANEZ-YCRCPZNHSA-N |

SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4 |

異性体SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4 |

正規SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)C(=O)O)SCSC4=NNN=C4 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

7-(2-(2-aminothiazol-4--yl)-2-hydroxyiminoacetamido)-8-oxo-3-(1H-1,2,3-triazol-4-yl)thiomethylthio-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid cefmatilen prop-INN |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。